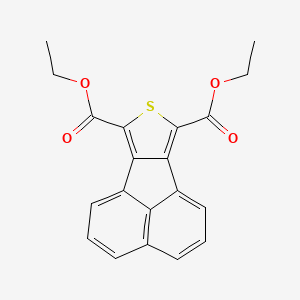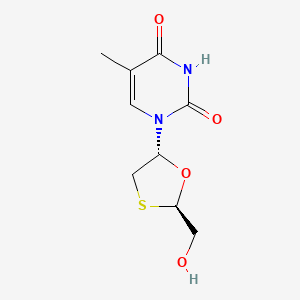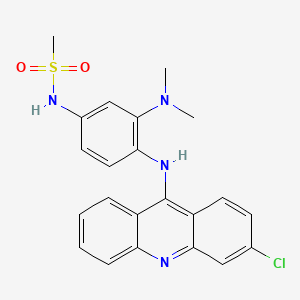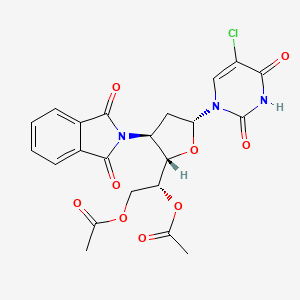
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate is a chemical compound with the molecular formula C20H16O4S It is a derivative of acenaphthene and thiophene, featuring two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate can be synthesized through the oxidation of thiophenes. A general method involves using peroxytrifluoroacetic acid as the oxidant. The reaction typically takes place in dichloromethane (DCM) at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar procedures to those used in laboratory settings, scaled up for larger production volumes. This would involve optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like peroxytrifluoroacetic acid.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peroxytrifluoroacetic acid in DCM at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields thiophene dioxides, while reduction can produce the corresponding alcohols.
Applications De Recherche Scientifique
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate exerts its effects involves interactions with various molecular targets. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate 8-oxide
- Methyl 3,4,5-trichlorothiophene-2-carboxylate
- 5-(Ethoxycarbonyl)-3,4-diphenylthiophene-2-carboxylic acid
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
31318-54-4 |
|---|---|
Formule moléculaire |
C20H16O4S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
diethyl acenaphthyleno[1,2-c]thiophene-7,9-dicarboxylate |
InChI |
InChI=1S/C20H16O4S/c1-3-23-19(21)17-15-12-9-5-7-11-8-6-10-13(14(11)12)16(15)18(25-17)20(22)24-4-2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
ZCUIMEOLJZSNRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(S1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)


![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)

